ethyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Description
Ethyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C21H24Cl2N6O4 and its molecular weight is 495.36. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to the one you're interested in have been synthesized through multiple-step reactions, involving condensation, cyclization, and hydrolysis, aiming to create molecules with potential biological activities. For instance, a series of novel carbazole derivatives were synthesized starting with carbazole, reacting with ethyl chloroacetate to yield a series of compounds evaluated for their antibacterial, antifungal, and anticancer activities, highlighting the compound's potential in medicinal chemistry (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation and Applications
- The research has extended into evaluating these compounds' biological activities, particularly their potential as antibacterial, antifungal, and anticancer agents. In this context, certain derivatives exhibited significant activity against specific cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Sharma, Kumar, & Pathak, 2014).
Chemical Analysis and Impurity Profiling
- Detailed chemical analysis and impurity profiling of closely related compounds have been conducted using techniques like liquid chromatography-mass spectrometry (LC-MS), crucial for understanding the purity and structure of these complex molecules for further pharmacological development (Thomasberger, Engel, & Feige, 1999).
Structural Studies
- Crystallographic and molecular structure analyses are fundamental to comprehending the physicochemical properties of these compounds, laying the groundwork for their potential application in drug design and development. Studies like those on Levocetirizinium dipicrate provide insights into the molecular interactions and stability of such compounds (Jasinski, Butcher, & Siddegowda, 2010).
properties
IUPAC Name |
ethyl 2-[4-[7-[(3,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O4/c1-3-33-16(30)12-27-6-8-28(9-7-27)20-24-18-17(19(31)25-21(32)26(18)2)29(20)11-13-4-5-14(22)15(23)10-13/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQYMGEEMAGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(7-(3,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate |
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